molecular formula C10H13Cl2NO2 B12952566 (S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride

(S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride

Cat. No.: B12952566
M. Wt: 250.12 g/mol
InChI Key: BDTIXZRGDAZGHK-QRPNPIFTSA-N
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Description

(S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride is a chiral amino acid derivative characterized by a 3-chlorobenzyl group at the second carbon of the propanoic acid backbone and an amino group at the third carbon.

Properties

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.12 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(3-chlorophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14;/h1-3,5,8H,4,6,12H2,(H,13,14);1H/t8-;/m0./s1

InChI Key

BDTIXZRGDAZGHK-QRPNPIFTSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C[C@@H](CN)C(=O)O.Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(CN)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium hydroxide or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals
The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its structural similarity to neurotransmitters like glutamate suggests potential roles in modulating synaptic transmission and influencing excitatory neurotransmission . This has led to investigations into its therapeutic applications for conditions such as epilepsy and depression.

Anticancer Research
Recent studies have explored its use as a potential anticancer agent. For instance, derivatives of similar compounds have shown promising antiproliferative activity against cancer cell lines, indicating that (S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride could be a valuable scaffold for developing new anticancer drugs .

Organic Synthesis

Intermediate in Chemical Synthesis
This compound is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile in organic synthesis . For example, it can be transformed into other functionalized compounds that are useful in further synthetic pathways.

Synthetic Routes
The synthesis typically involves asymmetric hydrogenation techniques using chiral catalysts to ensure the correct stereochemistry. This method is essential for producing high-purity enantiomers required in pharmaceutical applications .

Biological Studies

Amino Acid Metabolism Research
Research involving (S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride has focused on its role in amino acid metabolism and enzyme activity. The compound's interactions with various enzymes can provide insights into metabolic pathways and regulatory mechanisms within biological systems .

Neurotransmitter Modulation Studies
Due to its structural characteristics, studies have suggested that this compound may interact with glutamate receptors. Such interactions could influence synaptic plasticity and neurotransmission, making it a candidate for further exploration in neurological research .

Case Studies

  • Antiproliferative Activity Study
    In a study examining various synthesized derivatives, (S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride was evaluated for its inhibitory action against cancer cell lines. Results indicated significant antiproliferative effects comparable to standard chemotherapeutics .
  • Neurotransmitter Interaction Research
    A series of experiments assessed the binding affinity of this compound with glutamate receptors. Preliminary findings suggest that it may enhance excitatory neurotransmission, supporting its potential use in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Differences and Properties
Compound Name Substituent(s) Molecular Weight Notable Features Evidence Source
(S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride 3-Chlorobenzyl (CH₂-C₆H₄-Cl) ~254.6* Increased lipophilicity due to benzyl group; potential for enhanced membrane permeability Inferred from
(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride 3-Chlorophenyl (C₆H₄-Cl) 236.1 Direct phenyl substitution; higher polarity compared to benzyl analogs
(S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride 3-Chloro-2-fluorophenyl 254.08 Fluorine addition improves metabolic stability via electron-withdrawing effects
(S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid Boc-protected amino, 6-fluoroindolyl Bulky indole substituent; Boc group enhances stability during synthesis
(2S)-2-amino-3-(oxan-4-yl)propanoic acid hydrochloride Oxan-4-yl (tetrahydropyran) Oxygenated cyclic substituent; improved solubility in polar solvents

*Estimated based on structural similarity to .

Key Observations:
  • Lipophilicity : The benzyl group in the target compound likely increases hydrophobicity compared to phenyl () or oxan-4-yl () analogs, which may affect pharmacokinetic properties such as absorption and tissue distribution.
  • Electronic Effects : Fluorine substitution in ’s compound enhances metabolic stability by resisting oxidative degradation , a feature absent in the target compound.
  • Synthetic Utility: Boc-protected analogs () are intermediates in peptide synthesis, whereas the target compound’s free amino group may limit its stability under basic conditions.

Physicochemical Properties and Stability

Table 2: Solubility and Stability Data
Compound Name Solubility Storage Conditions Stability Considerations Evidence Source
(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride Not explicitly stated Store at -20°C Likely hygroscopic; requires low-temperature storage
(S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride Room temperature (inert atmosphere) Fluorine substitution may reduce sensitivity to oxidation
4-cyclopropyl-3-fluoropyrrolidine-3-carboxylic acid hydrochloride Cyclopropyl group introduces steric hindrance, potentially slowing metabolism
Key Observations:
  • The target compound’s benzyl group may reduce aqueous solubility compared to oxan-4-yl or pyrrolidine derivatives ().
  • Storage at -20°C for the phenyl analog () suggests sensitivity to degradation, possibly due to the free amino group.

Biological Activity

(S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride, also known as 3-amino-2-[(3-chlorophenyl)methyl]propanoic acid, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

The compound has the following characteristics:

  • Molecular Formula : C₁₃H₁₄ClN₁O₂
  • Molecular Weight : Approximately 213.66 g/mol
  • Structure : It contains an amino group, a carboxylic acid group, and a chlorobenzyl ring, which contributes to its biological activity.

(S)-3-Amino-2-(3-chlorobenzyl)propanoic acid interacts with various molecular targets, primarily through:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes and receptors.
  • Hydrophobic Interactions : The chlorobenzyl group enhances hydrophobic interactions, potentially modulating the activity of target molecules, leading to various biological effects.

1. Neurotransmitter Modulation

Research indicates that this compound may influence synaptic transmission due to its structural similarity to neurotransmitters like glutamate. It has been shown to interact with glutamate receptors, which are critical for excitatory neurotransmission. Preliminary studies suggest that it may enhance or inhibit synaptic activities, which could have implications in treating neurological disorders.

2. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of (S)-3-Amino-2-(3-chlorobenzyl)propanoic acid. It has demonstrated activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus subtilis4.69 to 22.9 µM
Staphylococcus aureus5.64 to 77.38 µM
Candida albicans16.69 to 78.23 µM

These results indicate that the compound possesses moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

3. Anticancer Potential

In vitro studies have also explored the anticancer potential of this compound. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation:

Cell LineIC50 Value (µM)
HeLa11 – 0.69
HCT-116Notable inhibitory action observed

These findings suggest that (S)-3-Amino-2-(3-chlorobenzyl)propanoic acid may serve as a lead compound for developing new anticancer therapies .

Case Studies and Research Findings

A variety of case studies have highlighted the biological activities of (S)-3-Amino-2-(3-chlorobenzyl)propanoic acid:

  • Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from excitotoxicity by modulating glutamate receptor activity.
  • Synergistic Effects with Other Drugs : Research indicated that when combined with other antimicrobial agents, it exhibited synergistic effects, enhancing overall efficacy against resistant bacterial strains.
  • Therapeutic Applications : Ongoing studies are investigating its potential use in treating neurological disorders and infections caused by resistant bacteria.

Q & A

Q. Methodological workflow :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the stereochemistry (S-configuration) and the presence of the 3-chlorobenzyl moiety. For example, aromatic protons from the benzyl group appear as a multiplet in the 7.2–7.4 ppm range .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98% recommended for biological assays) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify the molecular ion peak [M+H]+^+ at m/z 258.6 (calculated for C10_{10}H12_{12}ClNO2_2) .

Basic: What are the solubility and stability considerations for this compound?

  • Solubility : The hydrochloride salt enhances water solubility (~50 mg/mL in PBS at pH 7.4), making it suitable for in vitro assays. For organic solvents, it is soluble in DMSO (up to 100 mM) but precipitates in nonpolar solvents like hexane .
  • Stability : Store lyophilized powder at -20°C under anhydrous conditions. In solution, avoid repeated freeze-thaw cycles; use within 24 hours when dissolved in aqueous buffers .

Advanced: How can researchers ensure chiral purity during synthesis?

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a hexane/isopropanol gradient to resolve enantiomers. Retention times for the (S)-enantiomer should align with reference standards .
  • Circular Dichroism (CD) : Confirm optical activity by observing a positive Cotton effect at 220–230 nm for the (S)-configuration .
  • Stereochemical Cross-Check : Compare synthetic intermediates with commercially available chiral building blocks (e.g., (S)-Boc-protected amino acids) .

Advanced: What mechanisms underlie its biological activity in enzyme inhibition studies?

  • Target Interaction : The 3-chlorobenzyl group facilitates hydrophobic interactions with enzyme active sites (e.g., proteases or kinases). Computational docking studies suggest hydrogen bonding between the amino group and catalytic residues (e.g., Asp189 in trypsin-like proteases) .
  • Validation : Perform competitive inhibition assays (IC50_{50} determination) and compare with structurally related analogs lacking the 3-chloro substitution to isolate steric/electronic effects .

Advanced: How can molecular dynamics (MD) simulations optimize its binding affinity?

  • Protocol :
    • Docking : Use AutoDock Vina to generate initial poses in the target protein’s active site.
    • MD Simulations (GROMACS) : Run 100-ns simulations in explicit solvent to assess binding stability. Key metrics include RMSD (<2 Å for ligand-protein complexes) and hydrogen bond occupancy (>80% for critical residues) .
    • Free Energy Calculations : Apply MM-PBSA to estimate binding energy (ΔG). Focus on enhancing interactions with nonpolar regions via halogen bonding (Cl···π interactions) .

Advanced: How should researchers address stability discrepancies under varying pH conditions?

  • Experimental Design :
    • pH Stability Assay : Incubate the compound in buffers (pH 2–10) at 37°C for 24 hours. Monitor degradation via HPLC.
    • Findings : Hydrolysis of the amide bond occurs at pH >8, while the hydrochloride form remains stable at pH 2–6. Adjust assay buffers accordingly to avoid false negatives .

Advanced: How to resolve contradictions in reported spectral data for structural analogs?

  • Case Study : Conflicting 13C^{13}C-NMR shifts for the 3-chlorobenzyl group in similar compounds (e.g., 128–130 ppm vs. 132–134 ppm).
  • Resolution :
    • Cross-Validate : Compare with synthesized reference standards.
    • Density Functional Theory (DFT) : Calculate theoretical chemical shifts (Gaussian 09) to confirm experimental assignments .
    • Collaborative Verification : Share raw spectral data with independent labs to confirm reproducibility .

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